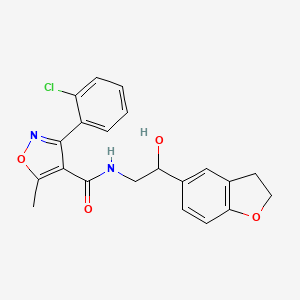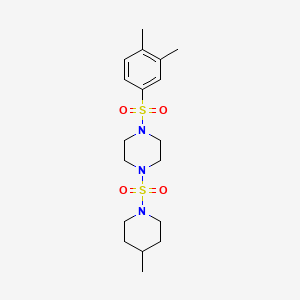
1-((3,4-Dimethylphenyl)sulfonyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related sulfonamide and piperazine derivatives involves multi-step chemical processes. For instance, the synthesis of benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide and its alkylated piperazine derivatives were explored for their potential antibacterial, antifungal, and anthelmintic activity, showcasing the versatility of sulfonamide and piperazine chemistry (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Molecular Structure Analysis
The molecular structure of piperazine derivatives reveals interesting conformational details. For example, the crystal and molecular structure studies of a related compound highlighted its monoclinic crystal system and tetrahedral geometry around sulfur atoms, indicating the structural diversity these molecules can exhibit (Naveen et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives are central to understanding their functional capabilities. A study on piperazine–4,4'-Sulfonyldiphenol explored its self-assembled channel structure, demonstrating the potential for creating molecular architectures with specific functionalities (Coupar, Ferguson, & Glidewell, 1996).
Physical Properties Analysis
The physical properties of piperazine derivatives are influenced by their structural characteristics. For instance, hyperbranched polymers made from A2 and BB'2 type monomers via polyaddition of 1-(2-aminoethyl)piperazine to divinyl sulfone displayed water solubility and organic solvent compatibility, emphasizing the impact of molecular structure on physical properties (Yan & Gao, 2000).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, such as their reactivity and interaction with other molecules, are crucial for their application in various fields. The development and characterization of adenosine A2B receptor antagonists from 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines illustrate the targeted chemical functionality that can be achieved through structural modification (Borrmann et al., 2009).
Scientific Research Applications
Biological Screening and Fingerprint Analysis
Compounds structurally related to 1-((3,4-Dimethylphenyl)sulfonyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine have been synthesized and screened for antibacterial, antifungal, and anthelmintic activity. Some derivatives demonstrated significant biological activities. Additionally, these compounds have applications in latent fingerprint analysis due to their physical properties, which allow for the detection of fingerprints on various surfaces, indicating their potential use in forensic science (Khan et al., 2019).
Anticancer Research
Polyfunctional substituted 1,3-thiazoles, featuring a piperazine substituent, have shown anticancer activity in vitro on a wide range of cancer cell lines. This research highlights the potential of piperazine derivatives in the development of new anticancer therapies (Turov, 2020).
Pharmaceutical Development
The compound 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine has been studied for its metabolic pathways in the development of new antidepressants. Its oxidation products and the enzymes involved in its metabolism have been characterized, contributing to the understanding of its pharmacokinetics and aiding in the development of drugs with improved efficacy and safety profiles (Hvenegaard et al., 2012).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4S2/c1-15-6-8-20(9-7-15)27(24,25)21-12-10-19(11-13-21)26(22,23)18-5-4-16(2)17(3)14-18/h4-5,14-15H,6-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGYKIRYTPINNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3,4-Dimethylphenyl)sulfonyl)-4-((4-methylpiperidin-1-yl)sulfonyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2489966.png)
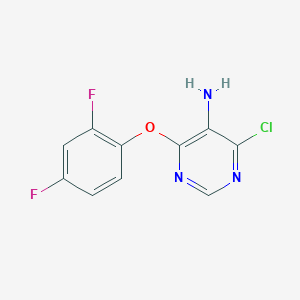
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2489971.png)
![1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2489972.png)
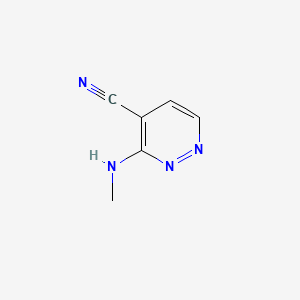
![1-benzyl-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2489975.png)

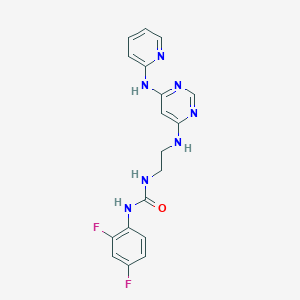
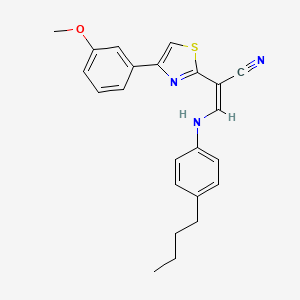

![N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2489982.png)

![5-methyl-N-(3-methylphenyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2489988.png)
